Cas no 1700591-01-0 (3-[2-(2-Methylpropane-2-sulfonyl)ethoxy]azetidine)

3-[2-(2-Methylpropane-2-sulfonyl)ethoxy]azetidine is a specialized sulfonyl-containing azetidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features an azetidine ring linked via an ethoxy spacer to a tert-butyl sulfonyl group, offering unique steric and electronic properties. The sulfonyl moiety enhances stability and may influence binding interactions, making it valuable for drug discovery, particularly in the design of enzyme inhibitors or receptor modulators. The compound’s compact azetidine core contributes to conformational rigidity, which can improve selectivity in target engagement. Its synthetic versatility allows for further functionalization, enabling tailored modifications for structure-activity relationship studies. Suitable for controlled reactions in organic synthesis.
3-[2-(2-Methylpropane-2-sulfonyl)ethoxy]azetidine structure
1700591-01-0 structure
Product name:3-[2-(2-Methylpropane-2-sulfonyl)ethoxy]azetidine
CAS No:1700591-01-0
MF:C9H19NO3S
Molecular Weight:221.317061662674
CID:6512094
PubChem ID:106726933

3-[2-(2-Methylpropane-2-sulfonyl)ethoxy]azetidine 化学的及び物理的性質

名前と識別子

    • 3-[2-(2-methylpropane-2-sulfonyl)ethoxy]azetidine
    • 1700591-01-0
    • EN300-1146040
    • 3-[2-(2-Methylpropane-2-sulfonyl)ethoxy]azetidine
    • インチ: 1S/C9H19NO3S/c1-9(2,3)14(11,12)5-4-13-8-6-10-7-8/h8,10H,4-7H2,1-3H3
    • InChIKey: SDXHNNDOMGPFGA-UHFFFAOYSA-N
    • SMILES: S(CCOC1CNC1)(C(C)(C)C)(=O)=O

計算された属性

  • 精确分子量: 221.10856464g/mol
  • 同位素质量: 221.10856464g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 269
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.2
  • トポロジー分子極性表面積: 63.8Ų

3-[2-(2-Methylpropane-2-sulfonyl)ethoxy]azetidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1146040-1.0g
3-[2-(2-methylpropane-2-sulfonyl)ethoxy]azetidine
1700591-01-0
1g
$0.0 2023-06-09

3-[2-(2-Methylpropane-2-sulfonyl)ethoxy]azetidine 関連文献

3-[2-(2-Methylpropane-2-sulfonyl)ethoxy]azetidineに関する追加情報

Introduction to 3-[2-(2-Methylpropane-2-sulfonyl)ethoxy]azetidine (CAS No. 1700591-01-0)

3-[2-(2-Methylpropane-2-sulfonyl)ethoxy]azetidine, a compound with the chemical identifier CAS No. 1700591-01-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of an azetidine ring and a 2-methylpropane-2-sulfonyl substituent makes it a promising candidate for further investigation, particularly in the design of novel therapeutic agents.

The azetidine moiety is a five-membered heterocyclic ring containing two carbon atoms and one nitrogen atom. This structural feature is known to impart specific pharmacological properties, making azetidine derivatives valuable in the development of bioactive molecules. The nitrogen atom in the azetidine ring can form hydrogen bonds with biological targets, enhancing binding affinity and selectivity. This characteristic is particularly relevant in the design of drugs targeting enzymes and receptors involved in various diseases.

The 2-methylpropane-2-sulfonyl group attached to the ethoxy side chain introduces a sulfonamide-like functionality, which is well-documented for its role in modulating biological activity. Sulfonamides are widely recognized for their antimicrobial, anti-inflammatory, and anticonvulsant properties. The incorporation of this moiety into the azetidine scaffold suggests that 3-[2-(2-Methylpropane-2-sulfonyl)ethoxy]azetidine may exhibit similar pharmacological effects, potentially making it useful in treating a range of conditions.

In recent years, there has been growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities and favorable pharmacokinetic profiles. The combination of an azetidine ring with a sulfonamide-like group provides a unique chemical entity that may interact with biological targets in novel ways. This has prompted researchers to explore its potential as a lead compound for drug discovery.

One of the most compelling aspects of 3-[2-(2-Methylpropane-2-sulfonyl)ethoxy]azetidine is its structural versatility. The presence of both polar and non-polar regions allows for interactions with a wide range of biological targets. This dual functionality makes it an attractive candidate for designing molecules that can simultaneously engage multiple binding sites on a protein or enzyme. Such multivalent interactions are often crucial for achieving high efficacy and selectivity in drug design.

Recent studies have highlighted the importance of scaffold hopping—where the core structure of a lead compound is modified to improve its pharmacological properties—in drug development. 3-[2-(2-Methylpropane-2-sulfonyl)ethoxy]azetidine exemplifies this approach by combining two distinct structural motifs into a single molecule. This strategy has been successfully employed in the development of several drugs that exhibit improved potency and reduced toxicity compared to their predecessors.

The synthesis of 3-[2-(2-Methylpropane-2-sulfonyl)ethoxy]azetidine involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of the azetidine ring typically requires cyclization reactions, while the attachment of the sulfonamide-like group involves nucleophilic substitution or other coupling reactions. These synthetic pathways are well-established and can be optimized to produce high yields and purity, ensuring that subsequent biological evaluations are performed on robust material.

In terms of biological activity, preliminary studies on 3-[2-(2-Methylpropane-2-sulfonyl)ethoxy]azetidine have shown promising results. In vitro assays have indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to inflammatory diseases and cancer. These findings are consistent with the known properties of sulfonamide derivatives and suggest that further investigation is warranted.

The potential therapeutic applications of 3-[2-(2-Methylpropane-2-sulfonyl)ethoxy]azetidine are broad and encompass various areas of medicine. Its structural features make it a versatile scaffold for designing molecules that can address multiple disease pathways simultaneously. For instance, it could be modified to target both inflammatory mediators and growth factor receptors in cancer therapy, providing a more comprehensive treatment approach.

Another exciting aspect of this compound is its potential for oral bioavailability enhancement. The combination of polar and lipophilic groups can improve solubility and membrane permeability, making it more likely to reach therapeutic levels after oral administration. This is particularly important for drug candidates intended for widespread clinical use, as poor bioavailability can significantly limit their efficacy.

The role of computational chemistry in the optimization of 3-[2-(2-Methylpropane-2-sulfonyl)ethoxy]azetidine cannot be overstated. Molecular modeling techniques allow researchers to predict how different structural modifications will affect biological activity before conducting expensive wet-lab experiments. This approach accelerates the drug discovery process by enabling rapid screening and prioritization of lead compounds.

In conclusion, 3-[2-(2-Methylpropane-2-sulfonyl)ethoxy]azetidine (CAS No. 1700591-01-0) represents a significant advancement in pharmaceutical chemistry with its unique structural framework and promising pharmacological properties. The combination of an azetidine ring and a sulfonamide-like group provides a versatile scaffold for designing novel therapeutic agents. Further research is warranted to fully explore its potential applications in medicine.

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